2-chloro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Description
The compound is distinguished by three key structural elements:
- Triazolopyridazine core: A fused triazole-pyridazine ring system, which serves as a rigid scaffold for molecular interactions.
- 2-Methoxyphenyl substitution: Positioned at the 3-position of the triazole ring, this group introduces steric and electronic effects that modulate receptor binding.
- 2-Chlorobenzamide side chain: Linked via a flexible ethoxyethyl spacer, this moiety enhances lipophilicity and may influence target selectivity.
This compound’s design aligns with strategies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining bioactivity, as seen in related triazolopyridazine derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-17-9-5-3-7-15(17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)14-6-2-4-8-16(14)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQFMPLILRSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN4O3
- Molecular Weight : 368.82 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing a triazole moiety. The 1,2,4-triazole scaffold has been recognized for its broad-spectrum activity against various bacterial and fungal strains. The compound was evaluated for its inhibitory effects against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. In vitro studies demonstrated that it exhibits significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. These findings suggest that derivatives of triazole compounds can serve as lead candidates in the development of new antitubercular drugs .
The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival. The presence of the triazole ring enhances its interaction with key enzymes involved in these processes .
Study 1: Efficacy Against Mycobacterium tuberculosis
In a recent study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested for their antitubercular properties. Among these derivatives, the compound exhibited an IC50 value of 1.85 µM against Mycobacterium tuberculosis H37Ra. The researchers noted that the compound was non-toxic to human cells (HEK-293), indicating a favorable safety profile for further development .
Study 2: Antibacterial Activity
Another study focused on the antibacterial activity of various triazole derivatives, including the compound . It was found to be effective against both drug-sensitive and drug-resistant strains of bacteria. The study reported that the compound's antibacterial activity was significantly higher than that of conventional antibiotics like ampicillin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the triazolopyridazine core, substituents, and terminal functional groups. Below is a detailed comparison:
Substituents on the Triazolopyridazine Core
Key Observations :
- Methyl substituents (as in ) reduce steric bulk but may decrease binding affinity due to weaker electronic interactions.
Linker and Terminal Functional Groups
Key Observations :
Key Challenges :
- Introducing the 2-methoxyphenyl group requires precise regiocontrol to avoid ortho/meta isomerization.
- The ethoxyethyl spacer may necessitate protection/deprotection steps to prevent side reactions.
Hypothesized Bioactivity
While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:
- Antiproliferative Activity : Triazolopyridazines with halogenated aryl groups (e.g., 4-fluorophenyl ) show activity against cancer cell lines, suggesting the target’s 2-chlorobenzamide may enhance cytotoxicity.
- Receptor Binding : The ethoxyethyl linker and methoxyphenyl group may improve selectivity for kinase targets (e.g., JAK2 or Aurora kinases), as seen in similar scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
